molecular formula C14H8BrCl B14782332 9-Bromo-2-chloroanthracene

9-Bromo-2-chloroanthracene

Cat. No.: B14782332
M. Wt: 291.57 g/mol
InChI Key: FBEFHKFTNJPAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-2-chloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of both bromine and chlorine atoms attached to the anthracene core. It is primarily used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-chloroanthracene typically involves the halogenation of anthracene derivatives. One common method is the bromination of 2-chloroanthracene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete halogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of efficient purification techniques, such as column chromatography, is essential to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-2-chloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted anthracene derivatives.

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

Scientific Research Applications

9-Bromo-2-chloroanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-2-chloroanthracene involves its interaction with various molecular targets. The compound can undergo photophysical processes, such as fluorescence and phosphorescence, making it useful in imaging applications. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 9-Bromoanthracene
  • 2-Chloroanthracene
  • 9,10-Dibromoanthracene
  • 9,10-Dichloroanthracene

Comparison: 9-Bromo-2-chloroanthracene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its mono-halogenated counterparts. This dual halogenation can enhance its reactivity and make it suitable for specific applications in material science and organic synthesis .

Properties

Molecular Formula

C14H8BrCl

Molecular Weight

291.57 g/mol

IUPAC Name

9-bromo-2-chloroanthracene

InChI

InChI=1S/C14H8BrCl/c15-14-12-4-2-1-3-9(12)7-10-5-6-11(16)8-13(10)14/h1-8H

InChI Key

FBEFHKFTNJPAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2Br)Cl

Origin of Product

United States

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